molecular formula C6HCl2F2I B12844163 2,5-Dichloro-3,6-difluoroiodobenzene CAS No. 1263376-34-6

2,5-Dichloro-3,6-difluoroiodobenzene

Cat. No.: B12844163
CAS No.: 1263376-34-6
M. Wt: 308.88 g/mol
InChI Key: QOMOAVNTDDZUEM-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-difluoroiodobenzene is an organic compound with the molecular formula C6HCl2F2I and a molecular weight of 308.88 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-difluoroiodobenzene typically involves halogenation reactions. One common method is the direct iodination of 2,5-dichloro-3,6-difluorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) chloride under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,6-difluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in ethanol or methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation with DDQ can produce quinone derivatives .

Scientific Research Applications

2,5-Dichloro-3,6-difluoroiodobenzene is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in pharmaceuticals due to its unique halogenation pattern.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Dichloro-3,6-difluoroiodobenzene exerts its effects involves its ability to undergo various chemical transformations. The presence of multiple halogens on the benzene ring makes it highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction and application. For instance, in oxidation reactions, the compound can form reactive intermediates that facilitate the formation of new bonds .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3,6-difluoroiodobenzene is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes. This makes it valuable in specialized chemical syntheses and research applications.

Properties

CAS No.

1263376-34-6

Molecular Formula

C6HCl2F2I

Molecular Weight

308.88 g/mol

IUPAC Name

1,4-dichloro-2,5-difluoro-3-iodobenzene

InChI

InChI=1S/C6HCl2F2I/c7-2-1-3(9)4(8)6(11)5(2)10/h1H

InChI Key

QOMOAVNTDDZUEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)I)Cl)F

Origin of Product

United States

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